molecular formula C14H17N5O2 B5681751 4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde

4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde

Cat. No.: B5681751
M. Wt: 287.32 g/mol
InChI Key: HIMYISRXMGTFLW-UHFFFAOYSA-N
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Description

4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with ethylamino groups and a benzaldehyde moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine to form 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine . This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . These methods allow for better control over reaction parameters and reduce the reaction time compared to conventional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is unique due to the presence of both the triazine ring and the benzaldehyde moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-3-15-12-17-13(16-4-2)19-14(18-12)21-11-7-5-10(9-20)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMYISRXMGTFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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